
3-氯-4-(3-甲氧基丙氧基)苯胺
描述
3-Chloro-4-(3-methoxypropoxy)phenylamine is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(3-methoxypropoxy)phenylamine is 1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.68 . It should be stored at a temperature between 2 and 8 degrees Celsius .科学研究应用
类似化合物的环境归宿:已对与 3-氯-4-(3-甲氧基丙氧基)苯胺具有结构相似性的化合物(如 3-氯-4-甲氧基苯胺)的研究,以了解其在土壤中的代谢。这些研究揭示了此类化合物如何通过自由基反应等机制转化为各种产物,突出了氯甲氧基苯胺在农业环境中的环境归宿 (Briggs & Ogilvie, 1971)。
合成抗菌应用的衍生物:已合成氯甲氧基苯胺的衍生物,以了解其潜在的抗菌特性。例如,已评估含有氯甲氧基苯胺部分的嘧啶衍生物的体外抗菌活性,表明此类化合物在开发新的抗菌剂中的效用 (Mallikarjunaswamy 等,2017)。
芳基环己胺的分析表征:已对与 3-氯-4-(3-甲氧基丙氧基)苯胺在结构上相关的芳基环己胺进行分析表征,以帮助识别新的精神活性物质。这些研究提供了适用于表征此类化合物的分析技术的见解,这些技术可适用于分析 3-氯-4-(3-甲氧基丙氧基)苯胺 (Wallach 等,2016)。
电化学和聚合研究:已对与目标化合物具有官能团相似性的化合物(如 3-甲氧基二苯胺)的研究探索了它们的电化学聚合。此类研究提供了对甲氧基苯胺的电化学行为和聚合潜力的见解,这可能与导电聚合物或电致变色材料的开发相关 (Nguyen & Dao, 1990)。
新化合物的合成:新型化合物的合成,例如含有甲氧基丙氧基的苯并咪唑衍生物,证明了甲氧基丙氧基苯胺在构建复杂分子结构中的合成效用,可能导致新的材料或药理活性分子 (Xiang-jun, 2006)。
安全和危害
未来方向
作用机制
Target of Action
Phenylamine compounds, which this compound is a part of, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
It’s known that phenylamine compounds can undergo nucleophilic addition to form unstable carbinolamines . This suggests that 3-Chloro-4-(3-methoxypropoxy)phenylamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Phenylamine compounds are known to be involved in various biochemical pathways, including those related to neurotransmission .
Pharmacokinetics
The molecular weight of 21568 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Phenylamine compounds are known to have various biological effects, including modulation of receptor activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of phenylamine compounds .
生化分析
Biochemical Properties
3-Chloro-4-(3-methoxypropoxy)phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic research targets . The nature of these interactions often involves binding to specific sites on enzymes or proteins, potentially altering their activity or function. This compound’s interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical pathway involved.
Cellular Effects
The effects of 3-Chloro-4-(3-methoxypropoxy)phenylamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream gene expression. Additionally, its impact on cellular metabolism can result in altered metabolic flux and changes in metabolite levels.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(3-methoxypropoxy)phenylamine exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(3-methoxypropoxy)phenylamine can change over time. The compound’s stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, which may be due to its persistent effects on gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(3-methoxypropoxy)phenylamine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs or tissues.
Metabolic Pathways
3-Chloro-4-(3-methoxypropoxy)phenylamine is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for these pathways. The compound’s effects on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these pathways is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(3-methoxypropoxy)phenylamine is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are critical for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(3-methoxypropoxy)phenylamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location.
属性
IUPAC Name |
3-chloro-4-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFYLYLJLNCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



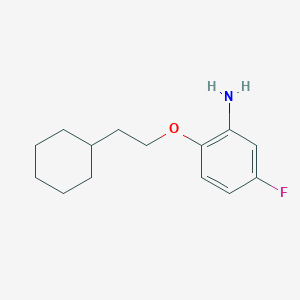
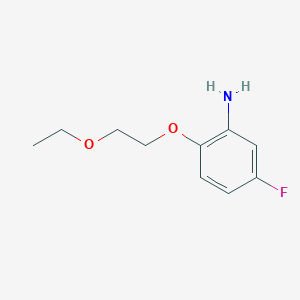
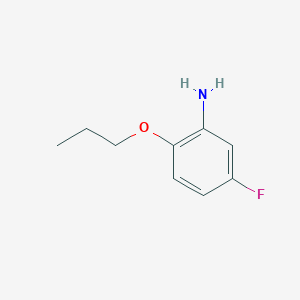
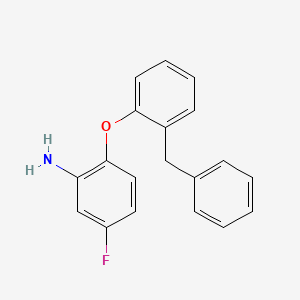
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
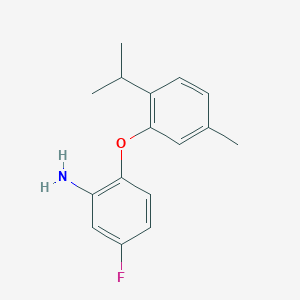
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)
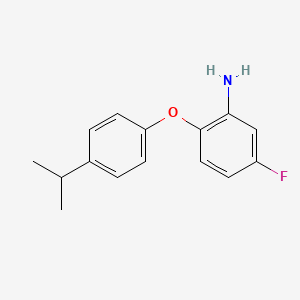
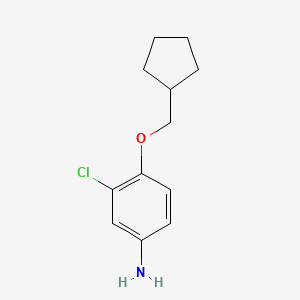
![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)
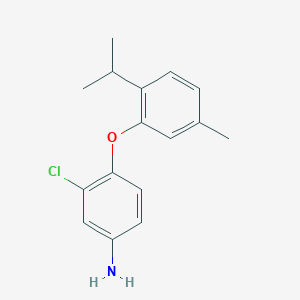

![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)
